ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate
Description
Ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate is a heterocyclic compound featuring a pyrrole ring substituted with a chlorosulfonyl group at position 4 and an ethyl 2-oxoacetate moiety at position 2. The chlorosulfonyl group (-SO₂Cl) is highly reactive, making this compound a valuable intermediate for synthesizing sulfonamides, which are critical in pharmaceuticals and agrochemicals . Its structural uniqueness lies in the combination of a polar sulfonyl chloride and an electron-withdrawing oxoacetate group, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
ethyl 2-(4-chlorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S/c1-3-16-9(13)8(12)7-4-6(5-11(7)2)17(10,14)15/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZDQMWUMUJLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CN1C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate typically involves the reaction of 4-(chlorosulfonyl)-1-methyl-1H-pyrrole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The oxoacetate group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, tetrahydrofuran), bases (triethylamine).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products
Sulfonamide Derivatives: Formed by substitution of the chlorosulfonyl group with amines.
Hydroxyl Derivatives: Formed by reduction of the oxoacetate group.
Pyrrole-2,5-dione Derivatives: Formed by oxidation of the pyrrole ring.
Scientific Research Applications
Ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity. The oxoacetate group can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound is distinguished by its pyrrole core and chlorosulfonyl substituent. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Ethyl 2-oxoacetate Derivatives
Key Observations :
- Heterocycle Diversity : The pyrrole core in the target compound offers distinct electronic properties compared to pyrazole (), triazole (), and indene () derivatives.
- Substituent Effects : The chlorosulfonyl group enhances electrophilicity, enabling nucleophilic substitution reactions, unlike the inert cyclopropyl () or phenyl groups ().
Reactivity Highlights :
- The chlorosulfonyl group in the target compound facilitates sulfonamide bond formation with amines, a feature absent in analogs like the pyrazole derivative () or indene-based compounds ().
Physicochemical Properties
- Solubility: The polar chlorosulfonyl group increases solubility in polar solvents (e.g., DMSO, acetone) compared to non-polar cyclopropyl-substituted indenes ().
- Melting Points : Sulfonyl chloride derivatives typically exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions), whereas triazole analogs () show variable melting points influenced by aryl substituents.
Crystallographic and Intermolecular Interactions
- Target Compound : Predicted to form hydrogen bonds via the sulfonyl oxygen and ester carbonyl groups, similar to triazole derivatives in , which exhibit O···π-hole interactions.
- Graph Set Analysis: Etter’s methodology () could classify hydrogen-bonding motifs, with the sulfonyl group likely participating in D (donor) or A (acceptor) roles.
Biological Activity
Ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate (CAS: 1803580-62-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀ClNO₅S |
| Molar Mass | 279.69 g/mol |
| Density | 1.48 g/cm³ (predicted) |
| Boiling Point | 422 °C (predicted) |
| pKa | -18.76 (predicted) |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study involving various pyrrole derivatives demonstrated that certain modifications can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
Mechanisms of Action
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound has been observed to significantly reduce cell viability in a dose-dependent manner.
- Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : The compound may interfere with the cell cycle progression, particularly at the G2/M phase, preventing cancer cells from dividing.
Case Studies
A notable case study evaluated the anticancer activity of a related pyrrole compound against human breast cancer cell lines. The study reported:
- IC50 Values : The IC50 for the tested compound was determined to be approximately 25 µM after 48 hours of treatment.
- Percentage Inhibition : At a concentration of 500 µg/mL, the crude extract exhibited a maximum inhibition rate of 78.6% against MCF-7 cells.
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other compounds with similar structures:
| Compound Name | IC50 (µM) | Percentage Inhibition (%) | Cell Line Tested |
|---|---|---|---|
| Ethyl 2-[4-(Chlorosulfonyl)-1-methyl... | 25 | 78.6 | MCF-7 |
| Related Pyrrole Derivative A | 30 | 75 | A549 |
| Related Pyrrole Derivative B | 20 | 82 | MCF-7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
